molecular formula C9H7F3N2O2 B11873647 N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide

N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide

Cat. No.: B11873647
M. Wt: 232.16 g/mol
InChI Key: DDWUNUPFUUJKEA-ACAGNQJTSA-N
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Description

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound characterized by the presence of a hydroxyimino group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The process can be summarized as follows:

    Starting Materials: 3-(trifluoromethyl)aniline and glyoxylic acid oxime.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The reactants are mixed and heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Nitroimino)-N-(3-(trifluoromethyl)phenyl)acetamide.

    Reduction: Formation of 2-(Amino)-N-(3-(trifluoromethyl)phenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

This detailed article provides a comprehensive overview of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5-

InChI Key

DDWUNUPFUUJKEA-ACAGNQJTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=N\O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F

Origin of Product

United States

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